rac-(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexane-1-carbaldehyde, cis
Description
Chemical Structure and Properties
The compound rac-(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexane-1-carbaldehyde, cis features a cyclohexane ring with two key substituents:
- A tert-butyldimethylsilyl (TBS)-protected hydroxyl group at position 2.
- A carbaldehyde group at position 1.
The stereochemistry is designated as (1R,2S) in a racemic (rac) mixture, with the substituents arranged in a cis configuration relative to the cyclohexane ring .
Molecular Formula: C₁₃H₂₄O₂Si
Molecular Weight: 248.42 g/mol
Applications: Primarily utilized as a chiral building block in organic synthesis, particularly in the preparation of taxane derivatives and other complex molecules requiring stereochemical control .
Properties
Molecular Formula |
C13H26O2Si |
|---|---|
Molecular Weight |
242.43 g/mol |
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxycyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C13H26O2Si/c1-13(2,3)16(4,5)15-12-9-7-6-8-11(12)10-14/h10-12H,6-9H2,1-5H3 |
InChI Key |
HTTWFXHZXOETLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCCCC1C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexane-1-carbaldehyde, cis typically involves the protection of a cyclohexane derivative with a tert-butyldimethylsilyl group followed by the introduction of the aldehyde functionality. One common method includes the following steps:
Protection: The hydroxyl group on the cyclohexane derivative is protected using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine.
Oxidation: The protected cyclohexane is then subjected to oxidation to introduce the aldehyde group. This can be achieved using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability . These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexane-1-carbaldehyde, cis can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or Jones reagent.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The TBS protecting group can be removed under acidic conditions, revealing the hydroxyl group for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Jones reagent, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Deprotection: Acidic conditions using reagents like hydrochloric acid or tetrabutylammonium fluoride (TBAF).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Primary alcohol derivatives.
Substitution: Hydroxyl group derivatives after deprotection.
Scientific Research Applications
Applications in Organic Synthesis
-
Protecting Group in Synthesis :
- The tert-butyldimethylsilyl (TBDMS) group serves as a protecting group for alcohols and amines during synthetic procedures. This allows for selective reactions without interference from functional groups that would otherwise react under similar conditions.
-
Synthesis of Complex Molecules :
- The compound is utilized as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals. Its ability to undergo various transformations makes it a valuable building block.
-
Chiral Synthesis :
- As a chiral compound, it plays a role in asymmetric synthesis, where it can help produce enantiomerically pure compounds that are crucial in drug development.
Medicinal Chemistry Applications
-
Antiviral Research :
- Recent studies have explored the use of compounds derived from rac-(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexane-1-carbaldehyde in developing antiviral agents targeting influenza A virus polymerase. The modifications of the cyclohexane structure have shown promising results in inhibiting viral replication .
-
Drug Development :
- The compound has been investigated for its potential use in creating new therapeutic agents due to its structural properties that allow for functionalization and modification to enhance biological activity.
Data Table: Comparison of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Organic Synthesis | Acts as a protecting group for alcohols and amines | Synthesis of complex organic molecules |
| Chiral Synthesis | Facilitates asymmetric synthesis of enantiomers | Production of pharmaceuticals |
| Medicinal Chemistry | Investigated for antiviral drug development | Targeting influenza A virus polymerase |
Case Studies
- Antiviral Activity :
- Synthetic Pathways :
- Pharmacological Insights :
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexane-1-carbaldehyde, cis involves its reactivity as an aldehyde and the stability provided by the TBS protecting group. The aldehyde group can participate in nucleophilic addition reactions, while the TBS group protects the hydroxyl functionality during various synthetic transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Stereoisomers: rac-(1R,2R)-2-[(tert-Butyldimethylsilyl)oxy]cyclohexane-1-carbaldehyde
Key Differences :
- Synthetic Utility : The (1R,2R) isomer may exhibit divergent behavior in nucleophilic additions or cyclization reactions compared to the (1R,2S) form .
| Parameter | Target Compound (1R,2S) | (1R,2R) Isomer |
|---|---|---|
| Molecular Formula | C₁₃H₂₄O₂Si | C₁₃H₂₄O₂Si |
| Molecular Weight | 248.42 g/mol | 248.42 g/mol |
| Stereochemistry | rac-(1R,2S), cis | rac-(1R,2R) |
| Key Applications | Taxane synthesis | Unspecified |
Fluorinated Analogs: rac-(1R,2S)-2-Fluorocyclohexan-1-amine Hydrochloride, cis
Structural Features :
Comparison Highlights :
- Reactivity : The fluorine atom introduces electronegativity, enhancing stability against oxidation compared to the TBS group.
- Applications : Used as a pharmaceutical intermediate, contrasting with the target compound’s role in complex synthesis .
| Parameter | Target Compound | Fluorinated Analog |
|---|---|---|
| Molecular Formula | C₁₃H₂₄O₂Si | C₆H₁₃ClFN |
| Molecular Weight | 248.42 g/mol | 153.63 g/mol |
| Functional Groups | TBS-O, carbaldehyde | F, amine (HCl salt) |
| Key Applications | Organic synthesis | Drug development |
Bis-TBS-Protected Epoxide: (1R,2S,4R,6R)-2,4-Bis(tert-butyldimethylsilyloxy)-1-methylcyclohexane 1,2-epoxide
Structural Divergence :
Comparative Insights :
- Protection Strategy : Dual TBS groups enhance steric protection but complicate deprotection steps.
- Reactivity : The epoxide ring offers electrophilic sites for nucleophilic attack, unlike the carbaldehyde’s carbonyl reactivity .
Functional Group and Crystallography Comparisons
Carbaldehyde vs. Carboxylate Derivatives
- Hydrogen Bonding: Carbaldehyde groups lack the strong hydrogen-bonding capacity of carboxylates, as seen in rac-2-aminopyridinium cis-2-carboxycyclohexane-1-carboxylate, which forms extensive O–H⋯O networks .
- Crystallinity : Carboxylate derivatives (e.g., ) exhibit higher crystallinity due to intermolecular hydrogen bonds, whereas the target compound’s TBS group may reduce crystalline order .
TBS Protection vs. Other Silyl Groups
- Stability: The TBS group in the target compound offers robust protection under basic conditions, contrasting with more labile silyl ethers (e.g., TMS). No direct evidence of alternative silyl groups in provided materials.
Biological Activity
The compound rac-(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexane-1-carbaldehyde, cis, is a silanol derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHOSi
- Molecular Weight : 242.43 g/mol
- CAS Number : 2126913-47-9
Biological Activity Overview
The biological activity of this compound is primarily linked to its structural features, particularly the tert-butyldimethylsilyl group, which enhances its stability and solubility in biological systems.
- Enzyme Inhibition : Studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and may be leveraged in therapeutic contexts.
- Antioxidant Properties : Preliminary data indicate that the compound exhibits antioxidant activity, potentially reducing oxidative stress in cells.
- Cell Signaling Modulation : There is evidence to suggest that this compound may influence cell signaling pathways, particularly those related to inflammation and apoptosis.
Case Study 1: Antioxidant Activity
In a study examining various silanol compounds, rac-(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexane-1-carbaldehyde demonstrated significant antioxidant activity. The compound was tested against reactive oxygen species (ROS) in vitro, showing a dose-dependent reduction in ROS levels compared to control groups.
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of the compound. It was found to effectively inhibit the activity of lipoxygenase (LOX), an enzyme implicated in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases.
Research Findings
A summary of key research findings related to the biological activity of rac-(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexane-1-carbaldehyde is presented in the following table:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
